molecular formula C11H12BrF3O B2959983 1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene CAS No. 192872-90-5

1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene

Cat. No. B2959983
CAS RN: 192872-90-5
M. Wt: 297.115
InChI Key: WCIARFLPNNJPRI-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C11H12BrF3O . It is used to produce 5-phenoxy-valeric acid with carbon dioxide and reagent Mg .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromobutoxy group and a trifluoromethyl group attached to it . The exact positions of these groups on the benzene ring can vary, which would result in different isomers of the compound.

Scientific Research Applications

Organic Synthesis Applications

  • Bromine Atom-Transfer Radical Addition : A study by Yorimitsu et al. (2001) demonstrated the use of bromine atom-transfer radical addition in aqueous media, highlighting the solvent effect on radical addition reactions. The research found that polar solvents and aqueous media facilitate the addition process, providing insights into the mechanism and efficiency of these reactions in organic synthesis (Yorimitsu et al., 2001).

  • Formation of Alkyl Halide Derivatives : Bond et al. (2006) explored the reactions of 1,4-bis(tetrazole)benzenes with dibromoalkanes to synthesize alkyl halide derivatives. This study demonstrates the versatility of halogenated compounds in forming various functional groups and structures, which are essential in organic synthesis and pharmaceutical research (Bond et al., 2006).

Polymer Chemistry and Materials Science

  • Synthesis of Fluorine-Containing Polymers : Fitch et al. (2003) detailed the synthesis and characterization of new fluorine-containing polyethers, showcasing the use of highly fluorinated monomers to produce materials with low dielectric constants and excellent thermal stability. These materials have potential applications in the electronics industry due to their unique properties (Fitch et al., 2003).

  • Development of Light-Emitting Polymers : Neilson et al. (2007) discussed the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers for tailored light emission. The study highlights the potential of these polymers in creating materials with specific photoluminescence properties, which could be beneficial for optoelectronic devices and displays (Neilson et al., 2007).

Advanced Materials and Chemistry

  • Creating Porous Materials : Uribe-Romo et al. (2011) synthesized covalent organic frameworks (COFs) with hydrazone linkages, resulting in materials that are highly crystalline, chemically and thermally stable, and permanently porous. These COFs expand the possibilities for storage, catalysis, and separation applications (Uribe-Romo et al., 2011).

  • Study on Steric Effects in Organometallic Synthesis : Schlosser et al. (1996) discussed the synthesis and reactions of 1-Bromo-3,5-bis(trifluoromethyl)benzene, highlighting its utility as a versatile starting material for organometallic synthesis. The study sheds light on the steric and electronic effects influencing the reactivity of such compounds, which is crucial for designing new reactions and materials (Schlosser et al., 1996).

properties

IUPAC Name

1-(4-bromobutoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O/c12-7-3-4-8-16-10-6-2-1-5-9(10)11(13,14)15/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIARFLPNNJPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of α,α,α-trifluoro-p-cresol (2.22 g, 13.7 mmol), K2CO3 (1.99 g, 14.4 mmol) and 1,4-dibromobutane (14.5 g, 68.5 mmol) in CH3CN (50 mL) was stirred at ref lux under N2 for 24 h. The reaction was allowed to cool to 25° C. and then added to water (100 mL). The resulting biphasic mixture was extracted with CHCl3 3×50 mL). The extract was washed with water (1×50 mL), saturated NaHCO3 (2×50 mL) and water (1×50 mL), filtered through cotton and the solvent removed in vacuo to give an orange liquid. The excess 1,4-dibromobutane was removed by vacuum distillation (5 Torr, 72-78° C.). The still pot residue, which contained the product was subjected to chromatography on silica gel (2.5×30 cm) with CHCl3 elution, yielded a colorless liquid; (2.75 g, 68%); 1H NMR (CDCl3) 1.89-2.17 (m, 4 H), 3.50 (t, J=6.3 Hz, 2 H), 4.09 (t, J=5.7 Hz, 2 H), 6.92-7.05 (m, 2 H), 7.48 (t, J=7.8 Hz, 1 H), 7.56 (d, J=7.8 Hz, 1 H).
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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